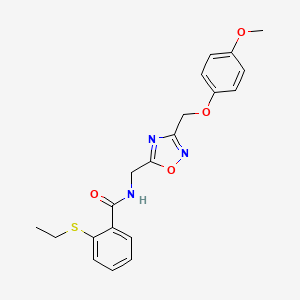

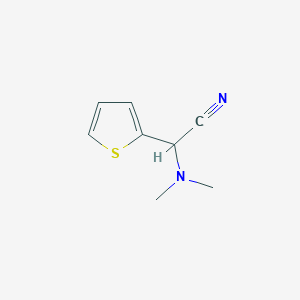

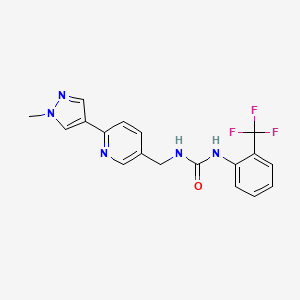

2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper describes a series of benzamide derivatives as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), which is an enzyme involved in fatty acid metabolism . The second paper discusses the synthesis and antimicrobial properties of new acylthiourea derivatives, which show activity against various bacterial and fungal strains . These papers provide insights into the chemical space around benzamide derivatives and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific isothiocyanates with primary aromatic amines, leading to the formation of acylthiourea derivatives . Although the exact synthesis of 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not detailed, similar synthetic routes could potentially be applied, with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In the case of the compounds discussed in the papers, additional substituents such as ethylamino, hydroxyethoxy, and thiazolyl groups are present, which can significantly influence the biological activity of the molecules . The structure of 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide would likely include similar features, with an oxadiazolyl group and a methoxyphenoxy moiety, which could affect its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the nature of their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity towards nucleophiles and electrophiles . The specific chemical reactions that 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide would undergo are not discussed in the provided papers, but it can be inferred that its reactivity would be shaped by its functional groups and overall molecular architecture.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility, as well as the chemical properties like reactivity and stability, are crucial for the practical application of any chemical compound. The papers mention characterizing the synthesized compounds by melting point, solubility, and various spectroscopic methods . These properties are essential for understanding the behavior of the compounds in biological systems and for their formulation into drugs. The exact physical and chemical properties of 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Research on N-benzoylthioamides demonstrates their reactivity with hydrazines and hydroxylamine, forming 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. This reaction pathway underscores the versatility of these compounds in synthesizing heterocyclic structures, which are pivotal in medicinal chemistry and material science (Whitfield & Papadopoulos, 1981).

Antioxidant and Lubricating Properties

A study on thiazole derivatives highlights their role as antioxidant additives for lubricating oils, suggesting the potential for similar compounds to enhance the oxidative stability of industrial and automotive lubricants (Amer et al., 2011).

Anticancer Activity

Research into substituted N-benzamides, especially those incorporating oxadiazole and thiazole moieties, has shown promising anticancer activity against various cancer cell lines. This suggests that compounds with similar structures could be explored for their therapeutic potentials in oncology (Ravinaik et al., 2021).

Catalytic and Material Science Applications

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands within zeolite matrices has been investigated, demonstrating efficient catalysis in the oxidation of alcohols and hydrocarbons. This research points towards the potential for similar compounds to be utilized in catalytic processes and material science applications (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

Compounds featuring benzamide and thiazole groups have been synthesized and assessed for their antimicrobial properties. Such studies indicate the possibility of developing new antimicrobial agents based on the structural motifs present in the queried compound (Limban et al., 2011).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-3-28-17-7-5-4-6-16(17)20(24)21-12-19-22-18(23-27-19)13-26-15-10-8-14(25-2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCUYODOWKFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)

![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)